![molecular formula C7H4FNOS B1313586 4-Fluorobenzo[d]thiazol-2(3H)-one CAS No. 63754-97-2](/img/structure/B1313586.png)

4-Fluorobenzo[d]thiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

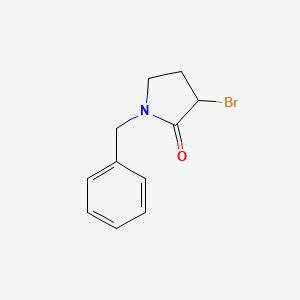

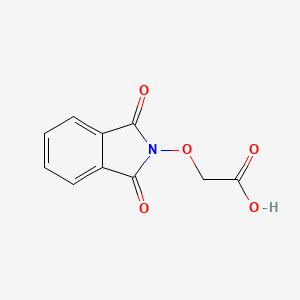

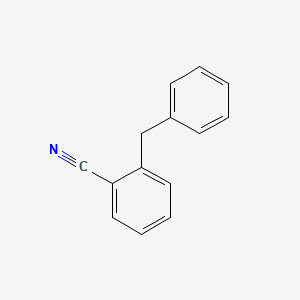

4-Fluorobenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C7H4FNOS . It has a molecular weight of 169.18 and contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .

Synthesis Analysis

The synthesis of this compound involves several steps. In one example, the compound was synthesized by dissolving it in a solution of sodium hydroxide in water, adding tetra-n-butylammonium bromide and toluene, and then adding dimethyl sulfate dropwise at room temperature . The mixture was stirred at room temperature for 1 hour, followed by phase-separation. The toluene layer was washed once with water, and the solvent was removed under reduced pressure to obtain the product .Molecular Structure Analysis

The molecular structure of this compound is characterized by several features. It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reactants used. For example, in one synthesis process, the compound was reacted with tetrabutylammomium bromide and dimethyl sulfate in a solution of sodium hydroxide and water .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 169.18 and a molecular formula of C7H4FNOS .Aplicaciones Científicas De Investigación

Molecular Structure and Vibrational Spectroscopy

The molecular structure and vibrational spectroscopy of derivatives of 4-Fluorobenzo[d]thiazol-2(3H)-one have been extensively studied. For example, a derivative, 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, was analyzed for its molecular structure, conformational stability, and vibrational frequencies using DFT (B3LYP) and HF methods. The study revealed multiple stable conformations and provided insights into the molecule's energy gap, suggesting stability characteristics (Taşal & Kumalar, 2012).

Binding Capability with Metals

Another study focused on the binding capabilities of benzothiazole derivatives with metals, particularly gold. By employing FT-Raman spectroscopy and DFT calculations, researchers found that these derivatives exhibit stable conformations in both isolated monomers and complexes with gold. The study concluded that derivatives with electron-donor substitutes in the benzene ring were favorable for metal binding due to the p-pi conjugate effect (Sun et al., 2008).

Antimicrobial and Antifungal Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. One study synthesized a series of these derivatives and tested their docking properties and antimicrobial activity, showing promising results against various microbial strains (Anuse et al., 2019). Another research effort synthesized novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, finding some compounds with significant antifungal activities (Xu et al., 2007).

Safety and Hazards

The safety and hazards associated with 4-Fluorobenzo[d]thiazol-2(3H)-one are indicated by several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Target of Action

Similar compounds, such as benzo[d]thiazole-2-thiol derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

Mode of Action

Related compounds have been found to inhibit the lasb system, a quorum-sensing pathway in pseudomonas aeruginosa . This suggests that 4-Fluorobenzo[d]thiazol-2(3H)-one may interact with its targets to disrupt bacterial communication and coordination .

Biochemical Pathways

Related compounds have been shown to inhibit the lasb system, a key quorum-sensing pathway in pseudomonas aeruginosa . This inhibition disrupts bacterial communication and coordination, potentially affecting downstream behaviors such as biofilm formation and virulence production .

Result of Action

Related compounds have been shown to inhibit bacterial communication and coordination, potentially affecting behaviors such as biofilm formation and virulence production .

Propiedades

IUPAC Name |

4-fluoro-3H-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATZDQKTHRRJKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=O)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493849 |

Source

|

| Record name | 4-Fluoro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63754-97-2 |

Source

|

| Record name | 4-Fluoro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)